molecular formula C21H27N3O8S2 B1662410 Mmp inhibitor II CAS No. 203915-59-7

Mmp inhibitor II

カタログ番号: B1662410
CAS番号: 203915-59-7
分子量: 513.6 g/mol
InChIキー: MCSWSPNUKWMZHM-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

準備方法

合成経路と反応条件

MMP阻害剤IIの合成には、ビフェニルスルホンアミドヒドロキサメート化合物の調製が含まれます。合成経路には通常、次の手順が含まれます。

工業生産方法

MMP阻害剤IIの工業生産は、同様の合成経路に従いますが、より大規模に行われます。このプロセスには、収量と純度を最大化するために、温度、圧力、溶媒の選択などの反応条件を最適化することが含まれます。 連続フロー反応器と自動システムを使用すると、生産効率と一貫性を向上させることができます .

化学反応の分析

反応の種類

MMP阻害剤IIは、以下を含むさまざまな化学反応を起こします。

一般的な試薬と条件

生成される主要な生成物

これらの反応から生成される主要な生成物には、酸化されたヒドロキサメート、還元されたビフェニル誘導体、置換されたビフェニルスルホンアミドが含まれます .

科学研究への応用

MMP阻害剤IIは、以下を含む幅広い科学研究用途を持っています。

科学的研究の応用

Cancer Therapy

MMP-2 is often overexpressed in various cancers, contributing to tumor invasion and metastasis. Inhibiting this enzyme has been shown to reduce tumor growth and spread.

  • Case Study: Multiple Myeloma
    • A study demonstrated that bone-seeking MMP-2 specific inhibitors (BMMPIs) effectively reduced multiple myeloma burden and protected against cancer-induced osteolysis. These inhibitors were designed to target the skeletal tissue specifically, minimizing systemic toxicity .
    • The use of BMMPIs resulted in a significant decrease in MMP-2 activity within the bone microenvironment, showcasing their potential for targeted cancer therapy .

Cardiovascular Protection

MMP-2 has been implicated in cardiovascular diseases, particularly in ischemia-reperfusion injury.

  • Case Study: Acute Myocardial Infarction
    • Research indicated that novel imidazole-carboxylic acid derivatives of MMP-2 inhibitors showed significant cardioprotective effects when tested on neonatal rat cardiac myocytes subjected to simulated ischemia and reoxygenation injury. The most effective compound (MMPI-1154) significantly reduced infarct size at a concentration of 1 μM .
    • This suggests that selective inhibition of MMP-2 can mimic ischemic preconditioning effects, offering a promising therapeutic avenue for acute myocardial infarction .

Data Tables

Application AreaDescriptionKey Findings
Cancer TherapyTargeting MMP-2 in multiple myelomaBMMPIs reduced tumor burden and osteolysis
Cardiovascular ProtectionProtecting cardiac tissue during ischemiaMMPI-1154 decreased infarct size significantly

Inhibition Mechanisms

  • Competitive Inhibition : The inhibitor competes with the substrate for binding to the active site.
  • Non-competitive Inhibition : The inhibitor binds to an allosteric site, altering enzyme conformation and reducing activity.

生物活性

Matrix metalloproteinases (MMPs) are a family of enzymes involved in the degradation of extracellular matrix components, playing critical roles in various physiological and pathological processes, including tissue remodeling, wound healing, and cancer metastasis. MMP-2 and MMP-9 are two prominent members of this family, and their dysregulation is associated with numerous diseases, particularly cancer. MMP Inhibitor II (CAS 193807-60-2) is a small molecule designed to selectively inhibit these enzymes, thereby modulating their biological activity.

This compound is chemically identified as (2R)-[(4-Biphenylylsulfonyl)amino]-N-hydroxy-3-phenylpropionamide . Its empirical formula is C21H20N2O4SC_{21}H_{20}N_{2}O_{4}S with a molecular weight of approximately 396.46 g/mol. The inhibitor exhibits potent activity against MMP-2 and MMP-9 with IC50 values of 17 nM and 30 nM, respectively .

The mechanism by which this compound exerts its effects involves the binding to the active site of the MMPs, thus preventing substrate access and subsequent proteolytic activity. This inhibition can lead to a reduction in tumor invasion and metastasis, making it a potential therapeutic agent in oncology.

Biological Activity in Cancer Models

1. In Vivo Studies:
this compound has demonstrated significant efficacy in various preclinical models:

  • Lewis Lung Carcinoma Model: In murine studies, the compound effectively inhibited lung colonization induced by Lewis lung carcinoma cells, suggesting its potential utility in preventing metastasis .
  • Multiple Myeloma: Research indicates that bone-seeking MMP inhibitors (BMMPIs), which include derivatives of this compound, can decrease tumor burden and protect against osteolysis in multiple myeloma models. These inhibitors selectively target the bone microenvironment, thereby minimizing systemic toxicity while effectively inhibiting MMP-2 activity .

2. Cardioprotection Studies:
Recent studies have explored the use of MMP inhibitors for cardioprotection during ischemic events. Novel compounds based on imidazole and thiazole scaffolds have shown superior efficacy compared to traditional hydroxamic acid derivatives in inhibiting MMP-2, highlighting the ongoing development of more selective inhibitors .

Case Study 1: Efficacy in Cancer Treatment

A study involving multiple myeloma utilized BMMPIs derived from bisphosphonates to selectively inhibit MMP-2. The results showed that these inhibitors significantly reduced MMP-2 activity in the bone microenvironment while maintaining low systemic toxicity levels. This approach demonstrates the feasibility of targeted therapy for skeletal malignancies using MMP inhibitors .

Case Study 2: Ischemia-Reperfusion Injury

In a study focused on acute cardioprotection, researchers applied a screening cascade to identify effective MMP-2 inhibitors. The selected compounds were tested on neonatal cardiac myocytes under simulated ischemic conditions, revealing promising results that suggest potential therapeutic applications for heart injury prevention .

Summary of Findings

Study Model Findings
Lewis Lung CarcinomaMurineInhibition of lung colonizationPotential anti-metastatic agent
Multiple MyelomaBone microenvironmentReduced tumor burden; selective MMP-2 inhibitionFeasible targeted therapy
Ischemia-Reperfusion InjuryNeonatal cardiac myocytesEffective cardioprotectionPromising therapeutic strategy

特性

IUPAC Name

N-hydroxy-1,3-bis[(4-methoxyphenyl)sulfonyl]-5,5-dimethyl-1,3-diazinane-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27N3O8S2/c1-21(2)13-23(33(27,28)17-9-5-15(31-3)6-10-17)20(19(25)22-26)24(14-21)34(29,30)18-11-7-16(32-4)8-12-18/h5-12,20,26H,13-14H2,1-4H3,(H,22,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCSWSPNUKWMZHM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CN(C(N(C1)S(=O)(=O)C2=CC=C(C=C2)OC)C(=O)NO)S(=O)(=O)C3=CC=C(C=C3)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27N3O8S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00174336
Record name 2-Pyrimidinecarboxamide, hexahydro-N-hydroxy-1,3-bis((4-methoxyphenyl)sulfonyl)-5,5-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00174336
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

513.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

203915-59-7
Record name 2-Pyrimidinecarboxamide, hexahydro-N-hydroxy-1,3-bis((4-methoxyphenyl)sulfonyl)-5,5-dimethyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0203915597
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Pyrimidinecarboxamide, hexahydro-N-hydroxy-1,3-bis((4-methoxyphenyl)sulfonyl)-5,5-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00174336
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Mmp inhibitor II
Reactant of Route 2
Mmp inhibitor II
Reactant of Route 3
Reactant of Route 3
Mmp inhibitor II
Reactant of Route 4
Mmp inhibitor II
Reactant of Route 5
Mmp inhibitor II
Reactant of Route 6
Mmp inhibitor II

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。